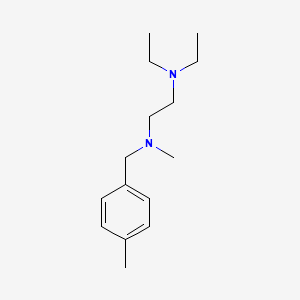
N-(3-chlorophenyl)-N'-8-quinolinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-8-quinolinylurea, commonly known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. It has also been used for the treatment of other diseases such as rheumatoid arthritis and lupus. CQ is a member of the 4-aminoquinoline family of compounds and has a unique chemical structure that allows it to interact with a variety of biological targets.
作用机制
The mechanism of action of CQ is not fully understood. It is known to accumulate in the lysosomes of cells and disrupt their function. CQ also inhibits the formation of hemozoin, a toxic byproduct of the malaria parasite's metabolism. Additionally, CQ has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2 and protein kinase C. CQ has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. In addition, CQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CQ has several advantages for use in lab experiments. It has a well-established safety profile and is relatively inexpensive. CQ is also readily available and can be synthesized on a large scale. However, CQ has some limitations. It has a narrow therapeutic index and can be toxic at high doses. In addition, CQ has been shown to have a variety of off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CQ. One area of interest is the development of new derivatives of CQ that have improved pharmacological properties. Another area of interest is the identification of new targets for CQ, which may lead to the development of new therapeutic applications. Additionally, there is interest in the use of CQ as a tool for studying lysosomal function and autophagy. Finally, there is ongoing research into the use of CQ in combination with other drugs for the treatment of various diseases.
合成方法
CQ is synthesized by reacting 3-chloroaniline with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form CQ. The synthesis of CQ is a relatively simple process and can be carried out on a large scale.
科学研究应用
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. CQ has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-2-7-13(10-12)19-16(21)20-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDSHVZTCPJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)






![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)